molecular formula C5H11NO2 B14459125 N-(1-Methoxypropan-2-yl)formamide CAS No. 73579-09-6

N-(1-Methoxypropan-2-yl)formamide

Katalognummer: B14459125
CAS-Nummer: 73579-09-6
Molekulargewicht: 117.15 g/mol
InChI-Schlüssel: WRGXFWJJGZEHPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Methoxypropan-2-yl)formamide: is an organic compound with the molecular formula C5H11NO2 It is a formamide derivative, where the formamide group is attached to a 1-methoxypropan-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methoxypropan-2-yl)formamide typically involves the reaction of 1-methoxypropan-2-amine with formic acid or formic acid derivatives. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(1-Methoxypropan-2-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

N-(1-Methoxypropan-2-yl)formamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(1-Methoxypropan-2-yl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The methoxy group may also play a role in modulating the compound’s reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

    N-(1-Methoxypropan-2-yl)acetamide: Similar structure but with an acetamide group instead of a formamide group.

    N-(1-Methoxypropan-2-yl)benzamide: Contains a benzamide group, offering different chemical properties and applications.

Uniqueness: N-(1-Methoxypropan-2-yl)formamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

73579-09-6

Molekularformel

C5H11NO2

Molekulargewicht

117.15 g/mol

IUPAC-Name

N-(1-methoxypropan-2-yl)formamide

InChI

InChI=1S/C5H11NO2/c1-5(3-8-2)6-4-7/h4-5H,3H2,1-2H3,(H,6,7)

InChI-Schlüssel

WRGXFWJJGZEHPR-UHFFFAOYSA-N

Kanonische SMILES

CC(COC)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.